(5-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Overview
Description
(5-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a chemical compound that has been extensively studied in scientific research. It is a thiazolopyrimidine derivative that has shown potential in various applications, including medicinal chemistry, biological studies, and drug discovery.
Scientific Research Applications
Anticancer Research
Thiazolo[3,2-a]pyrimidine derivatives have been identified as promising scaffolds for the design of new anticancer drugs . Their structural similarity to purine bases allows them to effectively bind to biological targets, potentially interfering with cell proliferation and survival pathways in cancer cells.
Antibacterial Agents
The development of new antibiotics is a critical area of research due to the rise of drug-resistant bacterial strains. Compounds from the thiazolo[3,2-a]pyrimidine class have shown significant antibacterial activity, making them potential candidates for novel antibiotic drugs .
Anti-inflammatory Applications
These derivatives also exhibit anti-inflammatory properties, which could be harnessed in the treatment of chronic inflammatory diseases. Their ability to modulate inflammatory pathways can lead to the development of new therapeutic agents .
Anticonvulsant Properties
Research has indicated that certain thiazolo[3,2-a]pyrimidine compounds possess anticonvulsant activities. This opens up possibilities for their use in the management of seizure disorders and epilepsy .
Antimicrobial Potential
Beyond antibacterial properties, thiazolo[3,2-a]pyrimidine derivatives have a broader antimicrobial spectrum, including antifungal and anti-HIV activities. This makes them valuable in the development of comprehensive antimicrobial therapies .
Enzyme Inhibition
These compounds have been studied for their potential as enzyme inhibitors, particularly in targeting enzymes involved in neurodegenerative diseases like Alzheimer’s. They could serve as leads for the development of new drugs that slow down disease progression .
Synthetic Intermediates
The chemical structure of thiazolo[3,2-a]pyrimidine derivatives makes them suitable as synthetic intermediates in the preparation of more complex molecules for various applications, including pharmaceuticals .
Drug Discovery and Optimization
Due to their wide range of biological activities, these compounds are significant in the drug discovery process. They can be used to synthesize molecules of diverse physiological significance and pharmacological utility .
properties
IUPAC Name |
2-(5-oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-2-3-7-4-9(14)13-8(5-10(15)16)6-17-11(13)12-7/h4,8H,2-3,5-6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNJRPWZXPPOAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(CSC2=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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